Cas no 5527-91-3 (6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid)
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzopyran-2-carboxylicacid, 6-ethyl-4-oxo-
- 6-ethyl-4-oxochromene-2-carboxylic acid
- 6-ETHYLCHROMONE-2-CARBOXYLIC ACID
- NS-02557
- MFCD03424502
- AKOS005135696
- 6-ethylchromone-2-carboxylic acid, AldrichCPR
- 6-ethyl-4-oxo-4h-chromene-2-carboxylic acid
- A830568
- 5527-91-3
- 6-ethylchromone 2-carboxylic acid
- DTXSID90374505
- SCHEMBL5559693
- 6-Ethylchromone-2-carboxylicacid
- CS-0322933
- G84693
- 6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid
-
- MDL: MFCD03424502
- Inchi: 1S/C12H10O4/c1-2-7-3-4-10-8(5-7)9(13)6-11(16-10)12(14)15/h3-6H,2H2,1H3,(H,14,15)
- InChI Key: IUJCKZLNEJLXBC-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC(C2C=C(C=CC1=2)CC)=O
Computed Properties
- Exact Mass: 218.05800
- Monoisotopic Mass: 218.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Melting Point: 217-220°C
- PSA: 67.51000
- LogP: 2.05360
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 012038-1g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 1g |
£52.00 | 2022-03-01 | |
| Fluorochem | 012038-5g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 5g |
£242.00 | 2022-03-01 | |
| Fluorochem | 012038-25g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 25g |
£727.00 | 2022-03-01 | |
| Chemenu | CM284167-10g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 10g |
$382 | 2021-06-17 | |
| Chemenu | CM284167-25g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 25g |
$688 | 2021-06-17 | |
| TRC | B441953-50mg |
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid |
5527-91-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441953-100mg |
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid |
5527-91-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B441953-500mg |
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid |
5527-91-3 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM284167-1g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM284167-5g |
6-Ethylchromone-2-carboxylic acid |
5527-91-3 | 95% | 5g |
$*** | 2023-05-30 |
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid Suppliers
6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 6-ethyl-4-oxo-4H-chromene-2-carboxylic Acid
6-Ethyl-4-oxo-4H-chromene-2-carboxylic acid: A Versatile Compound with Emerging Applications in Medicinal Chemistry and Materials Science
6-Ethyl-4-oxo-4H-chromene-2-carboxylic acid (CAS No. 5527-91-3) is a structurally unique organic compound that has garnered increasing attention in the field of pharmaceutical research and synthetic chemistry. This chromene derivative features a six-membered oxygen-containing ring system fused to a benzene ring, with a carboxylic acid functional group at position 2 and an ethyl substituent at position 6. The 4-oxo group in the chromene core imparts significant chemical versatility, enabling this compound to participate in a wide range of synthetic transformations. Recent studies have highlighted its potential as a building block for the development of novel therapeutics and advanced materials, driven by its favorable reactivity profile and structural compatibility with diverse functional groups.
The chromene scaffold is a well-known motif in natural products and bioactive molecules, with numerous examples found in plant-derived compounds such as flavonoids and coumarins. The 6-ethyl substitution in 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid introduces a hydrophobic moiety that can influence molecular interactions and biological activity. Notably, the presence of the carboxylic acid group at position 2 provides opportunities for hydrogen bonding and electrostatic interactions, which are critical for optimizing pharmacokinetic properties in drug development. This structural feature has been leveraged in recent research to enhance the solubility and membrane permeability of related compounds.
Recent advances in synthetic methodologies have significantly expanded the utility of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid as a key intermediate in the synthesis of complex organic molecules. A 2023 study published in Organic Letters demonstrated a novel one-pot cascade reaction that utilizes this compound as a starting material to construct polyhydroxylated derivatives with potential applications in anti-inflammatory drug discovery. The researchers employed a transition-metal-catalyzed coupling reaction to introduce additional functional groups, highlighting the compound's compatibility with modern synthetic strategies. These findings underscore the value of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid as a multi-purpose reagent in medicinal chemistry.
The chromene ring system has also been explored for its inherent antioxidant properties. A comparative study published in Free Radical Biology and Medicine (2024) evaluated the radical scavenging activity of various chromene derivatives, including 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The results showed that the carboxylic acid group in this compound enhances its ability to donate hydrogen atoms and stabilize free radicals, making it a promising candidate for the development of antioxidant agents. These properties are particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a key pathological factor.
Recent research has also focused on the use of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid in the development of fluorescent probes for biological imaging. A team of scientists at the University of Tokyo reported in Chemical Communications (2024) that the compound's chromene core exhibits strong fluorescence when conjugated with specific functional groups. By modifying the ethyl substituent and introducing fluorophore moieties, the researchers created a series of highly sensitive probes capable of detecting intracellular reactive oxygen species (ROS) with high specificity. This application highlights the compound's potential in biomedical diagnostics and cellular imaging technologies.
The carboxylic acid functionality of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid has also been exploited in the synthesis of polymerizable monomers for advanced material applications. A 2024 study in Advanced Materials described the use of this compound as a comonomer in the preparation of biodegradable polymers with tunable mechanical properties. The researchers demonstrated that the incorporation of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid into polymer chains significantly improved the thermal stability and hydrophobicity of the resulting materials, making them suitable for use in drug delivery systems and biocompatible coatings.
In the context of drug discovery, 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid has been investigated as a prodrug scaffold for the delivery of bioactive molecules. A study published in Journal of Medicinal Chemistry (2024) explored the use of this compound as a carrier for hydrophobic drugs such as paclitaxel. The researchers developed a self-assembly strategy where the carboxylic acid group of the compound formed hydrogen bonds with the drug molecule, enabling the formation of nanoparticle-based delivery systems. These systems showed enhanced cellular uptake and reduced toxicity compared to conventional formulations, demonstrating the compound's potential in targeted drug delivery applications.
The chromene ring in 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid has also been studied for its photochemical properties. A 2023 investigation in Photochemistry and Photobiology revealed that the compound exhibits photostability under UV light exposure, a critical factor for its use in photodynamic therapy (PDT) applications. The researchers developed a PDT agent by conjugating 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with a photosensitizer, resulting in a compound with enhanced light-induced cytotoxicity against cancer cells. This application underscores the compound's versatility in photomedicine and oncology.
Recent computational studies have further elucidated the molecular interactions of 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid with biological targets. A docking analysis published in Journal of Computational Chemistry (2024) predicted that the compound could bind to tyrosine kinase receptors with high affinity, suggesting its potential as a tyrosine kinase inhibitor. These findings are particularly significant given the role of tyrosine kinases in various cancers and inflammatory diseases. The carboxylic acid group was identified as a key contributor to the binding affinity, highlighting the importance of this functional group in drug-receptor interactions.
As research on 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid continues to advance, its structural diversity and chemical flexibility are expected to drive further innovations in multiple scientific disciplines. From its role as a synthetic intermediate to its potential as a therapeutic agent and material component, this compound exemplifies the power of structure-activity relationship studies in modern chemistry. The ongoing exploration of its properties and applications promises to unlock new possibilities in pharmaceutical development, materials engineering, and biomedical science.
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